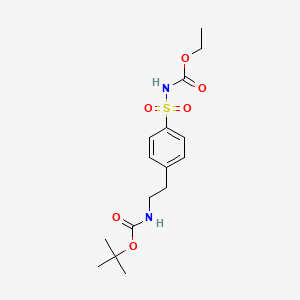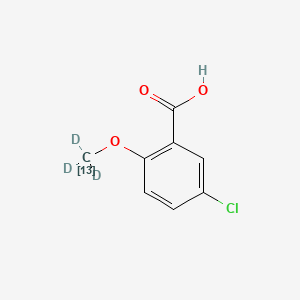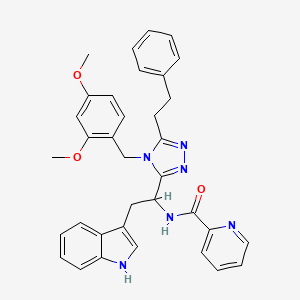
4-甲氧基苯酚-2,3,5,6-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenol-2,3,5,6-D4, also known as 4-methoxyphenol-d4 or 4-methoxyphenol-2,3,5,6-^2H4, is a deuterated form of 4-methoxyphenol. This compound is a phenolic compound found in various plants and fruits. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
科学研究应用
4-Methoxyphenol-2,3,5,6-D4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and as a building block in organic synthesis.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, including neuroprotection and treatment of skin disorders.
Industry: Used as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, and as an inhibitor for acrylic monomers
作用机制
Target of Action
The primary target of 4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether , is the radical polymerization of monomers , such as acrylic monomers . It acts as an inhibitor in this process, ensuring the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .
Mode of Action
The compound works in conjunction with oxygen, which dissolves in the monomer under normal conditions and air coverage . The inhibiting action involves three main steps :
Biochemical Pathways
The compound is involved in the pathway of radical polymerization of monomers . It prevents the formation of long oxygen-monomer copolymer chains, reduces the consumption rate of oxygen, and enhances the inhibition of oxygen .
生化分析
Biochemical Properties
4-Methoxyphenol-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the inhibition of polymerization processes. It interacts with various enzymes and proteins, including those involved in the oxidative stress response. One of the key interactions is with the enzyme tyrosinase, where 4-Methoxyphenol-2,3,5,6-D4 acts as a substrate and inhibits the enzyme’s activity. This inhibition is crucial in preventing the formation of melanin, making 4-Methoxyphenol-2,3,5,6-D4 a valuable compound in dermatological applications .
Cellular Effects
4-Methoxyphenol-2,3,5,6-D4 has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, for example, 4-Methoxyphenol-2,3,5,6-D4 inhibits melanin synthesis by interfering with the activity of tyrosinase. This leads to a reduction in pigmentation and is used in treatments for hyperpigmentation disorders .
Molecular Mechanism
The molecular mechanism of 4-Methoxyphenol-2,3,5,6-D4 involves its interaction with tyrosinase and other oxidative enzymes. By binding to the active site of tyrosinase, 4-Methoxyphenol-2,3,5,6-D4 inhibits the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This inhibition is achieved through competitive binding, where 4-Methoxyphenol-2,3,5,6-D4 competes with tyrosine for the active site of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxyphenol-2,3,5,6-D4 can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that 4-Methoxyphenol-2,3,5,6-D4 can maintain its inhibitory effects on tyrosinase for several months when stored properly. Exposure to light and air can accelerate its degradation, reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 4-Methoxyphenol-2,3,5,6-D4 vary with different dosages in animal models. At low doses, the compound effectively inhibits melanin synthesis without causing significant toxicity. At higher doses, 4-Methoxyphenol-2,3,5,6-D4 can induce adverse effects, including cytotoxicity and oxidative stress. These effects are dose-dependent, and careful titration is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
4-Methoxyphenol-2,3,5,6-D4 is involved in several metabolic pathways, primarily those related to oxidative stress and melanin synthesis. The compound interacts with enzymes such as tyrosinase and peroxidase, influencing the metabolic flux and levels of metabolites involved in these pathways. By inhibiting tyrosinase, 4-Methoxyphenol-2,3,5,6-D4 reduces the production of melanin and other oxidative byproducts .
Transport and Distribution
Within cells and tissues, 4-Methoxyphenol-2,3,5,6-D4 is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. In melanocytes, 4-Methoxyphenol-2,3,5,6-D4 is primarily localized in the melanosomes, where it exerts its inhibitory effects on melanin synthesis .
Subcellular Localization
The subcellular localization of 4-Methoxyphenol-2,3,5,6-D4 is critical for its activity and function. The compound is directed to specific compartments, such as melanosomes, through targeting signals and post-translational modifications. These modifications ensure that 4-Methoxyphenol-2,3,5,6-D4 reaches its site of action, where it can effectively inhibit tyrosinase and reduce melanin production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenol-2,3,5,6-D4 typically involves the deuteration of 4-methoxyphenol. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of 4-Methoxyphenol-2,3,5,6-D4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in reactors designed for large-scale chemical production. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Methoxyphenol-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
相似化合物的比较
Similar Compounds
- 4-Methoxyphenol
- 4-Chlorophenol
- 4-Nitrophenol
- 4-Methylanisole
- 4-Methoxybenzoic acid
Uniqueness
4-Methoxyphenol-2,3,5,6-D4 is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This allows for detailed mechanistic studies and tracing of metabolic pathways, providing insights that are not possible with non-deuterated analogs .
属性
IUPAC Name |
2,3,5,6-tetradeuterio-4-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVVBRKAWDGAB-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
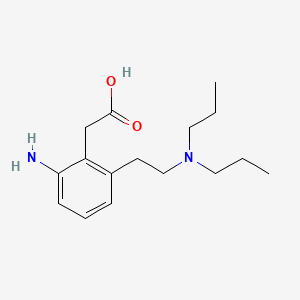
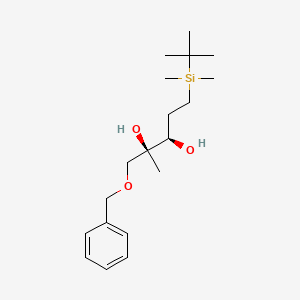


![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)
